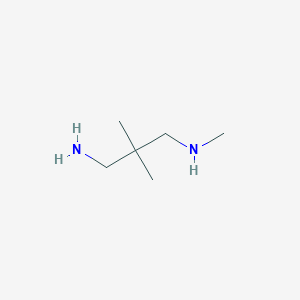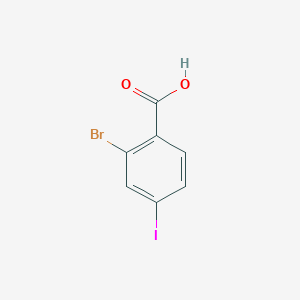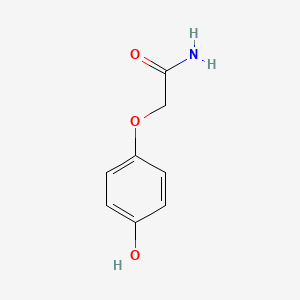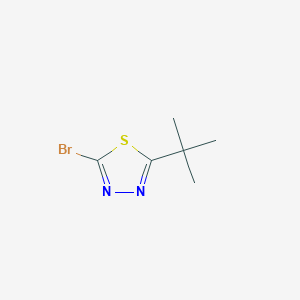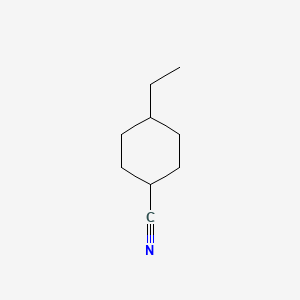
3-Pyridazineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridazineacetic acid, also known as 2-(pyridazin-3-yl) acetic acid, is a heterocyclic compound. It has a unique molecular structure with a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol .
Synthesis Analysis
Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles . There are reports of synthesis of 4,6-diaryl-3-pyridazinones and their evaluation as anti-inflammatory, analgesic, and antipyretic .
Molecular Structure Analysis
The molecular structure of 3-Pyridazineacetic acid is unique and interesting. It is a heterocyclic compound that contains two adjacent nitrogen atoms. This structure is not commonly found in other compounds, making it a subject of interest in chemical research .
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
A general route for synthesizing a novel class of pyridazin-3-one derivatives was established by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid, leading to the formation of pyridazin-3-one derivatives as sole isolable products in excellent yield. This synthesis path demonstrates the versatility of 3-pyridazineacetic acid derivatives in forming fused azines and a new class of 1,8-naphthyridine derivatives through smooth reactions with cyanoacetic acid, showcasing their potential utility in developing new chemical entities (Ibrahim & Behbehani, 2014).
Development of 4-Pyridazineacetic Acids
A novel synthetic route to 4-pyridazineacetic acids was achieved via the ring-expansion reaction of N-cyanomethylated 3-pyrazoline-4-acetic acids. This method illustrates the chemical flexibility of pyridazineacetic acid derivatives in generating structurally unique compounds, potentially expanding the chemical space for drug discovery and material science applications (Masumoto et al., 2012).
Anticonvulsant and Analgesic Activities
Research on 3-aryl-5,6-dihydro-6-oxo-1(4H)-pyridazineacetic acid derivatives revealed weak anticonvulsant and analgesic activities, indicating the potential of these compounds in pharmacological studies. Although the focus was on exploring the sedative profiles of these derivatives, the findings hint at the broader therapeutic applications of 3-pyridazineacetic acid derivatives in central nervous system disorders (Kane et al., 1992).
Corrosion Inhibition
The inhibitory effects of pyridazine derivatives, including those related to 3-pyridazineacetic acid, on the electrochemical dissolution of mild steel in acidic environments were studied. These compounds demonstrated significant inhibition efficiencies, suggesting their application as corrosion inhibitors in industrial settings. The presence of nitrogen atoms and unsaturated groups in their molecules was attributed to their high protection performances, underlying the importance of pyridazine derivatives in materials science (Mashuga et al., 2017).
Orientations Futures
The future directions for research on 3-Pyridazineacetic acid and related compounds are promising. Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . This suggests that 3-Pyridazineacetic acid and related compounds could have potential applications in medicinal chemistry .
Mécanisme D'action
Target of Action
3-Pyridazineacetic acid, a derivative of pyridazine, has been shown to interact with a range of biological targets . Pyridazine derivatives, including pyridazinone, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It’s known that pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Pyridazineacetic acid may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Propriétés
IUPAC Name |
2-pyridazin-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)4-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHJUYXIHVKMDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridazineacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



